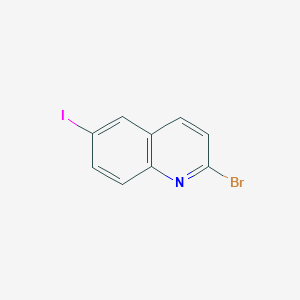

2-Bromo-6-iodoquinoline

Description

2-Bromo-6-iodoquinoline (C₉H₅BrIN) is a halogenated quinoline derivative featuring bromine and iodine substituents at the 2- and 6-positions, respectively. Halogenated quinolines are critical intermediates in medicinal chemistry, particularly for synthesizing bioactive molecules and pharmaceuticals. The bromine and iodine atoms enhance electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to construct complex drug scaffolds .

Properties

Molecular Formula |

C9H5BrIN |

|---|---|

Molecular Weight |

333.95 g/mol |

IUPAC Name |

2-bromo-6-iodoquinoline |

InChI |

InChI=1S/C9H5BrIN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H |

InChI Key |

WIFJJNFFUPTDGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C=C1I |

Origin of Product |

United States |

Preparation Methods

Method Based on Meldrum’s Acid and 4-Bromoaniline

This method is one of the most widely reported and optimized for the synthesis of 6-bromo-4-iodoquinoline, which is structurally similar to 2-bromo-6-iodoquinoline, with positional isomers differing in halogen placement. The synthetic route can be adapted for the this compound isomer by adjusting reaction conditions and starting materials.

| Step | Reaction Details | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of Meldrum’s acid and triethyl orthoformate | Reflux in ethanol or solvent-free | - | Generates intermediate dioxane derivative |

| 2 | Addition of 4-bromoaniline | Dropwise addition at 50 °C | - | Forms aminomethylene intermediate |

| 3 | Cyclization | Heating in diphenyl ether (Ph2O) at 190–250 °C | Moderate to high | Temperature optimization reduces impurities |

| 4 | Chlorination with POCl3 | Reflux conditions | High | Converts hydroxyquinoline to chloroquinoline |

| 5 | Iodine substitution | Reaction with NaI in acetonitrile | Moderate | Replaces chlorine with iodine |

- Optimization notes: Avoiding ethanol as solvent in the first step (solvent-free) and lowering cyclization temperature to 190 °C improved yield and reduced impurities.

Alternative Cyclization Starting Materials

Other synthetic routes employ different starting esters or malonate derivatives:

These methods differ mainly in the ester or malonate precursor but converge on the quinoline cyclization step in diphenyl ether at high temperature.

Halogenation and Substitution Details

- Chlorination of hydroxyquinoline intermediates is typically done using phosphorus oxychloride (POCl3) to afford chloroquinoline derivatives.

- Subsequent substitution with sodium iodide (NaI) in acetonitrile at reflux replaces chlorine with iodine to yield the iodinated quinoline.

- Reaction times vary, with some optimized protocols reducing total reaction time to under 32 hours.

Analytical and Structural Confirmation

- NMR Spectroscopy: The structure of halogenated quinoline intermediates and final products is confirmed by ^1H NMR, showing characteristic aromatic proton shifts consistent with substitution patterns.

- Purification: Products are typically purified by recrystallization or column chromatography.

- Yields: Overall yields for the 5-step process range from moderate (35%) to high (up to 90% in optimized steps).

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Effect on Synthesis |

|---|---|---|

| Starting materials | 4-bromoaniline, Meldrum’s acid, triethyl orthoformate | Determines substitution pattern |

| Cyclization solvent | Diphenyl ether (Ph2O) or solvent-free | High boiling point needed for cyclization |

| Cyclization temperature | 190–280 °C | Lower temp reduces impurities, higher temp increases rate |

| Chlorination reagent | POCl3 | Converts hydroxy to chloroquinoline |

| Iodination reagent | NaI in acetonitrile | Substitutes chlorine with iodine |

| Reaction time | 15 min to 32 h | Optimization reduces time |

| Yield range | 35–90% | Dependent on temperature, solvent, and purification |

Additional Notes on Related Quinoline Derivatives

- Aminocarbonylation of 6-iodoquinoline derivatives has been studied for further functionalization but is beyond the direct synthesis of this compound.

- Other halogenated quinolines such as 5,7-dichloroquinoline derivatives have been prepared via nucleophilic substitution reactions with benzyl bromide and phase-transfer catalysts, indicating the versatility of quinoline halogenation chemistry.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-iodoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the quinoline core.

Coupling Reactions: It can form carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Electrophilic Substitution: Reagents such as bromine (Br2) or iodine (I2) in the presence of a catalyst.

Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

Major Products: The reactions yield various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

While 2-Bromo-6-iodoquinoline is not explicitly discussed, the search results provide information on related compounds and their applications, which can help infer potential applications of this compound.

Potential Applications of Related Quinoline Derivatives

- Antimicrobial Agents: Indole derivatives, related to quinolines, have demonstrated potential as antimicrobial agents .

- Anti-Cancer Agents: Indole derivatives are being explored for developing anti-glioblastoma (GBM) agents .

- Building Blocks for Synthesis: Substituted 4-bromo-2-fluoroquinoline compounds can be used as building blocks to create 2,4 substituted quinoline compounds .

- Analgesic, Anti-pyretic, Anti-inflammatory, Antiviral, Anticonvulsant, and Antimitotic Properties: Multisubstituted pyrrolo[3,2,1-ij]quinolines exhibit a wide range of biological properties, including analgesic, anti-pyretic, anti-inflammatory, antiviral, anticonvulsant, and antimitotic properties .

- Agriculture Applications: Some pyrrolo[3,2,1-ij]quinoline derivatives have application in agriculture as antibacterial and antifungal agents against the diseases of rice plants .

- Inhibitors of Quinone Reductase 2 (QR2): Ammosamide B analogues have been synthesized and evaluated as inhibitors of quinone reductase 2 (QR2) .

- Antibacterial Activity: Several chalcones have shown strong antibacterial activity against Gram-positive and Gram-negative bacteria .

Reactions of Iodoquinolines

- Aminocarbonylation: The aminocarbonylation of 6-iodoquinoline has been investigated in the presence of amine nucleophiles, providing a synthetic route .

- Palladium-Catalyzed Aminocarbonylation: The palladium-catalyzed aminocarbonylation of 6-iodoquinoline with various amines leads to the formation of carboxamide derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodoquinoline involves its interaction with specific molecular targets and pathways. The compound’s bromine and iodine substituents influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Quinolines

2-Bromo-6-chloroquinoline (CAS 891842-50-5)

- Molecular Formula : C₉H₅BrClN

- Molecular Weight : 242.5 g/mol

- Key Differences: Halogen Effects: Chlorine (smaller, more electronegative) vs. iodine (larger, polarizable). Iodine’s lower electronegativity enhances its leaving-group ability in nucleophilic substitution reactions. Reactivity: Bromine at position 2 in both compounds allows for similar substitution pathways, but iodine in 2-Bromo-6-iodoquinoline may facilitate faster oxidative addition in palladium-catalyzed couplings .

2-Chloro-6-iodoquinoline

Positional Isomers: 6-Bromo-4-iodoquinoline

- Structure : Halogens at 4- and 6-positions (vs. 2- and 6- in the target compound).

- Applications : Intermediate for GSK2126458, a PI3K/mTOR inhibitor. Positional differences alter electronic distribution, affecting binding to biological targets .

- Synthetic Utility: Demonstrates that bromine and iodine placement on the quinoline ring directs downstream reactivity in drug discovery .

Methyl-Substituted Analogs: 6-Bromo-2-methylquinoline (CAS 877-42-9)

- Structure : Methyl group at position 2 instead of iodine.

- Electronic Effects : Methyl is electron-donating, increasing ring electron density compared to iodine’s electron-withdrawing effect. This reduces electrophilic substitution reactivity but may enhance stability in acidic conditions .

- Applications: Primarily used in agrochemicals and dyes, contrasting with this compound’s pharmaceutical focus .

Pyridine Derivatives: 2-Bromo-6-iodopyridine (CAS 234111-08-1)

- Structure: Simpler pyridine core lacking the fused benzene ring of quinoline.

- Properties : Lower molecular weight (C₅H₂BrIN vs. C₉H₅BrIN) and reduced aromatic stability.

- Reactivity : Pyridine’s weaker aromaticity may limit applicability in reactions requiring extended conjugation, such as fluorescence-based probes .

Amino-Substituted Analogs: 5-Amino-2-bromo-6-picoline

- Structure: Amino group at position 5 and methyl at position 6 (picoline framework).

- Reactivity: Amino group enables nucleophilic reactions (e.g., amidation), while bromine supports cross-coupling. Contrasts with this compound’s reliance on halogen-mediated couplings .

Comparative Data Table

Biological Activity

2-Bromo-6-iodoquinoline is a halogenated derivative of quinoline, characterized by the presence of bromine and iodine at the 2 and 6 positions, respectively. This unique substitution pattern significantly influences its chemical properties and biological activities. Quinoline derivatives are well-known for their diverse biological properties, making them valuable in medicinal chemistry and drug development.

The chemical formula of this compound is C₉H₅BrI₁N, and it features a bicyclic structure consisting of a fused benzene and pyridine ring. The presence of halogen substituents can enhance the compound's lipophilicity, reactivity, and binding affinity to biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The compound has shown potential as an inhibitor of various microbial species, including mycobacteria. In a study involving substituted quinoline-2-carboxamides, certain derivatives displayed higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid and pyrazinamide .

2. Anticancer Potential

this compound has been investigated for its anticancer properties due to its ability to intercalate into DNA. This interaction may inhibit the proliferation of cancer cells by disrupting essential cellular processes. Studies suggest that compounds with similar structures can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific cytochrome P450 enzymes, impacting drug metabolism pathways. This characteristic is particularly relevant in pharmacology, where understanding drug interactions is vital for developing effective therapeutic strategies.

The biological mechanisms through which this compound exerts its effects involve binding to various molecular targets, including enzymes and DNA. By altering enzyme activity or interfering with nucleic acid functions, the compound can induce significant biological responses.

Comparative Analysis

A comparison with other related compounds highlights the unique properties of this compound:

| Compound Name | Structure/Characteristics | Biological Activity |

|---|---|---|

| 6-Bromoquinoline | Lacks iodine; simpler halogenated quinoline | Moderate antimicrobial activity |

| 8-Iodoquinoline | Contains iodine but lacks bromine | Anticancer properties |

| 6,8-Dibromoquinoline | Higher halogen content | Enhanced reactivity |

| 3-Bromo-6-iodoquinoline | Different substitution pattern | Variable biological activity |

The dual halogenation in this compound provides distinct chemical reactivity and biological activity compared to other derivatives.

Case Studies

Several studies have explored the biological activities of this compound:

- Antimycobacterial Activity : Research demonstrated that specific quinoline derivatives showed significant inhibition against M. tuberculosis and other mycobacterial species, suggesting that structural modifications could enhance efficacy against resistant strains .

- DNA Intercalation Studies : Investigations into the DNA-binding properties of quinoline derivatives revealed that compounds like this compound could effectively intercalate into DNA, leading to potential applications in cancer therapy.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-6-iodoquinoline, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound is typically synthesized via halogenation of quinoline derivatives. Key steps include:

- Direct iodination/bromination : Using iodine monochloride (ICl) or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .

- Multi-step functionalization : Sequential halogenation starting from 6-aminoquinoline, followed by Sandmeyer reactions to introduce bromine and iodine .

- Optimization : Yield improvements (≥70%) are achieved by adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .

Table 1 : Comparative Synthesis Routes

| Method | Halogenation Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Direct Bromination | NBS | DCM | 65 | |

| Sequential Halogenation | ICl + CuI | DMF | 78 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key structural features identified?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns aromatic proton environments (δ 7.5–8.5 ppm) and distinguishes bromine/iodine inductive effects on adjacent carbons .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 333.95 for C₉H₅BrIN) .

- X-ray Crystallography : Resolves halogen positioning and dihedral angles in the quinoline ring .

Advanced Research Questions

Q. How do the electronic effects of bromine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Iodine’s lower electronegativity (2.66 vs. Br: 2.96) enhances oxidative addition in Pd-catalyzed Suzuki-Miyaura couplings, while bromine stabilizes intermediates via resonance .

- Regioselectivity : Iodine at position 6 undergoes faster substitution than bromine at position 2 due to reduced steric hindrance .

- Experimental Design : Compare coupling rates using aryl boronic acids under identical conditions (e.g., Pd(OAc)₂, K₂CO₃, 80°C).

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Purity Validation : Use HPLC (>95% purity) to exclude impurities as confounding factors .

- Assay Standardization : Replicate assays (e.g., antimicrobial MIC tests) under consistent pH/temperature .

- Comparative Analysis : Benchmark against structurally analogous compounds (e.g., 6-Bromo-2-methoxyquinoline) to isolate substituent effects .

Q. How can computational chemistry models predict the regioselectivity of substitution reactions in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, iodine’s higher Fukui f⁻ value predicts preferential substitution at position 6 .

- Molecular Dynamics (MD) : Simulate transition states to evaluate steric clashes in bulky ligand systems .

Q. What are the challenges in achieving enantioselective synthesis of chiral derivatives from this compound?

- Methodological Answer :

- Catalyst Design : Use chiral ligands (e.g., BINAP) with Pd(0) to induce asymmetry during cross-coupling .

- Steric Hindrance : Bulky groups at position 2 (bromine) limit access to catalytic sites; mitigate via microwave-assisted synthesis to enhance reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.